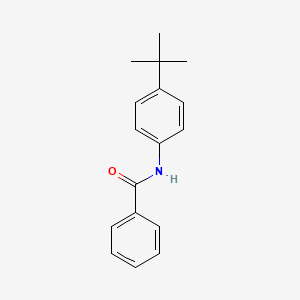
N-(4-tert-Butyl-phenyl)-benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-tert-Butyl-phenyl)-benzamide: is an organic compound characterized by the presence of a benzamide group attached to a 4-tert-butylphenyl moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-tert-Butyl-phenyl)-benzamide typically involves the reaction of 4-tert-butylaniline with benzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or chloroform
Reaction Time: 2-4 hours
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactants: 4-tert-butylaniline and benzoyl chloride
Catalysts: Base catalysts like pyridine
Solvents: Industrial solvents such as toluene or xylene
Reaction Conditions: Controlled temperature and pressure to optimize yield and purity
化学反应分析
Types of Reactions: N-(4-tert-Butyl-phenyl)-benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, facilitated by reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in dry ether
Substitution: Bromine in carbon tetrachloride
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of amines or alcohols
Substitution: Formation of halogenated derivatives
科学研究应用
N-(4-tert-Butyl-phenyl)-benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-(4-tert-Butyl-phenyl)-benzamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact mechanism depends on the specific application and target.
相似化合物的比较
- N-(4-tert-Butyl-phenyl)-acetamide
- N-(4-tert-Butyl-phenyl)-formamide
- N-(4-tert-Butyl-phenyl)-propionamide
Comparison: N-(4-tert-Butyl-phenyl)-benzamide is unique due to its benzamide group, which imparts distinct chemical properties compared to its analogs. The presence of the tert-butyl group enhances its stability and lipophilicity, making it suitable for various applications.
属性
CAS 编号 |
59238-66-3 |
|---|---|
分子式 |
C17H19NO |
分子量 |
253.34 g/mol |
IUPAC 名称 |
N-(4-tert-butylphenyl)benzamide |
InChI |
InChI=1S/C17H19NO/c1-17(2,3)14-9-11-15(12-10-14)18-16(19)13-7-5-4-6-8-13/h4-12H,1-3H3,(H,18,19) |
InChI 键 |
MVNFPRSVMLCQSP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


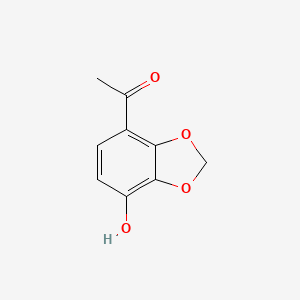

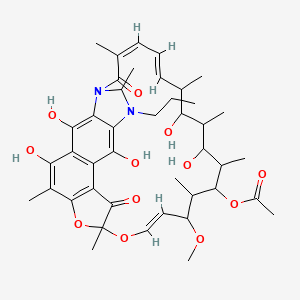
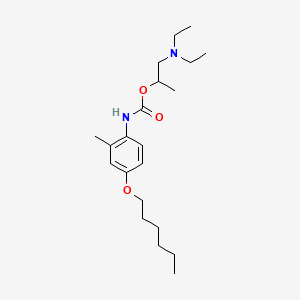
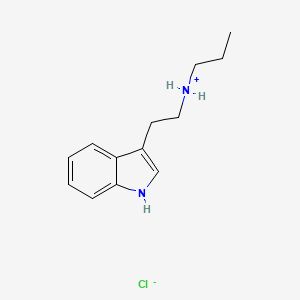
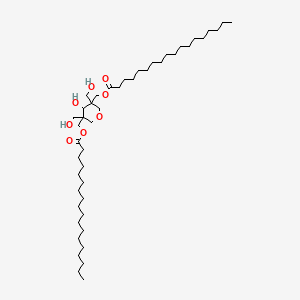
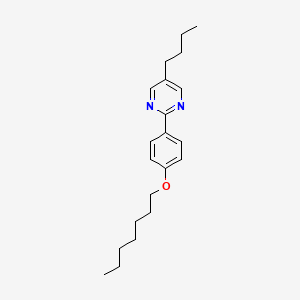
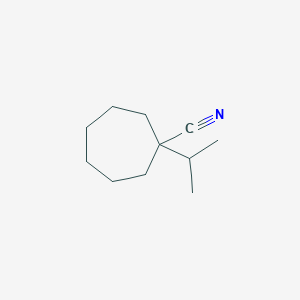
![Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-methyl-3-piperidinyl)-(9ci)](/img/structure/B13764342.png)
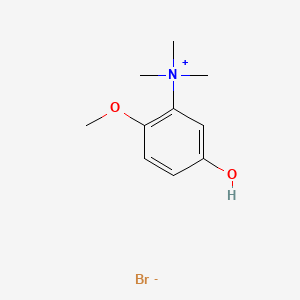
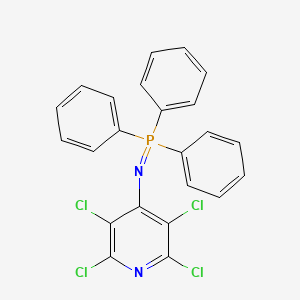
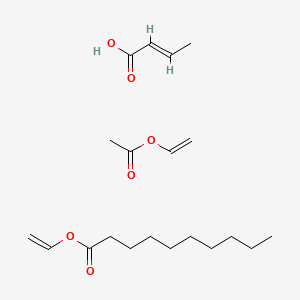
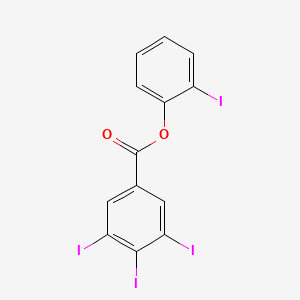
![3-Ethoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B13764379.png)
